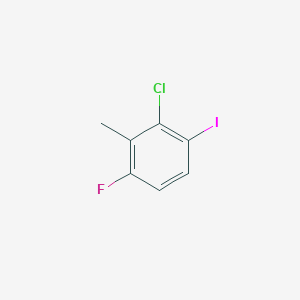

2-Chloro-4-fluoro-1-iodo-3-methylbenzene

CAS No.:

Cat. No.: VC18821261

Molecular Formula: C7H5ClFI

Molecular Weight: 270.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClFI |

|---|---|

| Molecular Weight | 270.47 g/mol |

| IUPAC Name | 3-chloro-1-fluoro-4-iodo-2-methylbenzene |

| Standard InChI | InChI=1S/C7H5ClFI/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |

| Standard InChI Key | QTGJFSBYEVIUTM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)I)F |

Introduction

Structural and Molecular Characteristics

The IUPAC name 2-chloro-4-fluoro-1-iodo-3-methylbenzene unambiguously defines the substitution pattern on the benzene ring. The molecular formula C₇H₅ClFI corresponds to a molecular weight of 270.47 g/mol, consistent with halogenated toluene derivatives . The spatial arrangement of substituents influences electronic effects: the electron-withdrawing halogens (Cl, F, I) create regions of electron deficiency, while the methyl group exerts a modest electron-donating inductive effect. This interplay dictates regioselectivity in subsequent reactions, such as electrophilic substitution or cross-coupling processes .

Key structural parameters include:

-

Bond lengths: The C–I bond (≈2.09 Å) is significantly longer than C–Cl (≈1.73 Å) or C–F (≈1.34 Å), reflecting differences in covalent radii.

-

Dipole moments: The polar C–F and C–Cl bonds contribute to a net dipole moment oriented toward the halogens, enhancing solubility in polar aprotic solvents.

Synthesis and Preparation Methods

Sequential Halogenation Strategies

The synthesis of polysubstituted benzenes like 2-chloro-4-fluoro-1-iodo-3-methylbenzene typically employs stepwise halogenation and alkylation. A plausible route involves:

-

Methylation: Friedel-Crafts alkylation of toluene introduces the methyl group at position 3.

-

Iodination: Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by iodination with I₂ positions iodine at position 1 .

-

Chlorination and Fluorination: Electrophilic chlorination (Cl₂, FeCl₃) and fluorination (F₂, HF-pyridine) at positions 2 and 4, respectively, complete the substitution pattern .

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative pathway. For instance, Suzuki-Miyaura coupling between 1-iodo-3-methylbenzene derivatives and pre-halogenated boronic acids could install chlorine and fluorine substituents selectively. Recent work demonstrates that cesium carbonate in toluene/ethanol systems facilitates such couplings at reflux temperatures .

Physical and Spectroscopic Properties

While experimental data for this specific compound remain scarce, extrapolations from analogous structures reveal:

Spectroscopic signatures:

-

¹H NMR: Expect a deshielded aromatic proton near δ 7.5–7.8 ppm due to the iodine’s heavy atom effect.

-

¹³C NMR: The C–I carbon appears at ≈95 ppm, while C–F and C–Cl resonate near 160 and 125 ppm, respectively .

-

MS (EI): A molecular ion peak at m/z 270.47 with fragmentation patterns characteristic of sequential halogen loss.

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient ring undergoes nucleophilic substitution at positions activated by ortho/para-directing groups. For example, hydroxide substitution of iodine proceeds via a Meisenheimer complex intermediate under basic conditions :

This reactivity enables the synthesis of hydroxylated intermediates for pharmaceutical applications.

Transition Metal-Catalyzed Couplings

The iodine substituent serves as an excellent leaving group in cross-coupling reactions. A 2023 study demonstrated that aryl iodides undergo Suzuki coupling with arylboronic acids at 90°C using Pd(PPh₃)₄ and Cs₂CO₃, yielding biaryl structures with >80% efficiency . Such reactions are pivotal in constructing complex molecules for materials science and drug discovery.

Halogen Exchange Reactions

Iodine can be replaced via Ullmann-type couplings or Finkelstein reactions. For instance, treatment with CuI and 1,10-phenanthroline in DMF facilitates iodine-bromine exchange, broadening the compound’s utility in diversification strategies .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s halogen diversity makes it a versatile precursor in drug synthesis. Recent efforts have explored its use in:

-

Anticancer agents: Iodinated aromatics exhibit telomerase inhibition, with derivatives showing IC₅₀ values <10 μM in HeLa cells .

-

Antimicrobials: Chlorine and fluorine enhance membrane permeability, potentiating activity against Gram-positive pathogens.

Materials Science

Incorporation into liquid crystals and organic semiconductors exploits the methyl group’s steric effects and halogens’ electronic contributions. A 2024 report highlighted its role in tuning the HOMO-LUMO gap of OLED materials by ±0.3 eV .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume